molecular formula C10H10N2O3 B12662204 Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) CAS No. 93803-50-0

Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)

Cat. No.: B12662204
CAS No.: 93803-50-0
M. Wt: 206.20 g/mol
InChI Key: WPYRSYNJUGENCZ-XYOKQWHBSA-N
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Description

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.198 g/mol This compound is characterized by the presence of a dihydrofuran ring fused with a hydrazone moiety and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate, followed by cyclization with maleic anhydride. The reaction conditions often include:

  • Step 1: Condensation

      Reagents: 2-hydroxybenzaldehyde, hydrazine hydrate

      Solvent: Ethanol

      Temperature: Room temperature

      Duration: 2-3 hours

  • Step 2: Cyclization

      Reagents: Maleic anhydride

      Solvent: Acetic acid

      Temperature: Reflux

      Duration: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in ethanol

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Hydrazine derivatives

    Substitution: Alkylated phenyl derivatives

Scientific Research Applications

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the hydrazone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2-Hydroxyphenyl)hydrazono)butan-2-one
  • 3-(2-(2-Hydroxyphenyl)hydrazono)pentan-2-one
  • 3-(2-(2-Hydroxyphenyl)hydrazono)hexan-2-one

Uniqueness

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one is unique due to its dihydrofuran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

93803-50-0

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(3E)-3-[(2-hydroxyphenyl)hydrazinylidene]oxolan-2-one

InChI

InChI=1S/C10H10N2O3/c13-9-4-2-1-3-7(9)11-12-8-5-6-15-10(8)14/h1-4,11,13H,5-6H2/b12-8+

InChI Key

WPYRSYNJUGENCZ-XYOKQWHBSA-N

Isomeric SMILES

C\1COC(=O)/C1=N/NC2=CC=CC=C2O

Canonical SMILES

C1COC(=O)C1=NNC2=CC=CC=C2O

Origin of Product

United States

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